molecular formula C23H29NO3S B13755090 Carbamic acid, ((4-(1,1-dimethylethyl)-2-methylphenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester CAS No. 50539-71-4

Carbamic acid, ((4-(1,1-dimethylethyl)-2-methylphenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester

Cat. No.: B13755090
CAS No.: 50539-71-4
M. Wt: 399.5 g/mol
InChI Key: ATLXYWVNKKEMCS-UHFFFAOYSA-N
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Description

Carbamic acid, ((4-(1,1-dimethylethyl)-2-methylphenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex molecular structure, which includes a carbamic acid ester linked to a benzofuran ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, ((4-(1,1-dimethylethyl)-2-methylphenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester typically involves the reaction of carbamic acid derivatives with benzofuran compounds. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, ((4-(1,1-dimethylethyl)-2-methylphenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides or hydroxylated compounds, while substitution reactions may produce halogenated derivatives .

Scientific Research Applications

Carbamic acid, ((4-(1,1-dimethylethyl)-2-methylphenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions to create complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, ((4-(1,1-dimethylethyl)-2-methylphenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, ((4-(1,1-dimethylethyl)-2-methylphenyl)thio)methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

50539-71-4

Molecular Formula

C23H29NO3S

Molecular Weight

399.5 g/mol

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[(4-tert-butyl-2-methylphenyl)sulfanylmethyl]carbamate

InChI

InChI=1S/C23H29NO3S/c1-15-12-17(22(2,3)4)10-11-19(15)28-14-24-21(25)26-18-9-7-8-16-13-23(5,6)27-20(16)18/h7-12H,13-14H2,1-6H3,(H,24,25)

InChI Key

ATLXYWVNKKEMCS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)SCNC(=O)OC2=CC=CC3=C2OC(C3)(C)C

Origin of Product

United States

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